2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride
Overview
Description
“2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The “2,6-Dimethyl” indicates that there are methyl groups attached to the 2nd and 6th carbon atoms of the benzoxazine ring. The “3-oxo” denotes a carbonyl group (=O) at the 3rd position. The “7-sulfonyl chloride” suggests a sulfonyl chloride group (-SO2Cl) attached at the 7th position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazine core, with the various substituents adding complexity to the molecule. The presence of the sulfonyl chloride group would make the compound highly reactive, as sulfonyl chloride groups are commonly used in organic synthesis for introducing a sulfonyl group into a molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the sulfonyl chloride group, which is a good leaving group. This could potentially undergo substitution reactions with nucleophiles. The carbonyl group could also be involved in reactions, such as nucleophilic addition .
Scientific Research Applications
Synthetic Applications
A pivotal application of the mentioned compound lies in synthetic chemistry, where it serves as a precursor for generating various sulfene derivatives. For instance, the generation of sulfene (thioformaldehyde dioxide) through cycloaddition reactions of imines, nitrones, and 1,3-diazabutadiene derivatives with in situ generated sulfene directly from the corresponding sulfonic acids highlights the compound's utility in synthesizing seven-membered azasultone structures Prajapati et al., 1993.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their Na/H exchange inhibitory activities. Quantitative structure-activity relationship (QSAR) studies have been conducted to clarify the structure-activity relationship (SAR) of these derivatives, contributing to the development of compounds with potential therapeutic applications Yamamoto et al., 1998.
Heterocyclic Compound Synthesis
The compound also finds application in the synthesis of nitro-derivatives and their exploration in various fields. The preparation of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and related structures demonstrates its versatility in synthesizing novel heterocyclic compounds Du-lin, 2007.
Polymer Chemistry
In polymer chemistry, the synthesis of novel wholly para-oriented aromatic polyamide-hydrazides containing sulfone-ether linkages indicates the compound's utility in developing materials with unique properties Mohamed & Fahmy, 2009.
Organic Synthesis
Furthermore, the compound's derivatives serve as key intermediates in organic synthesis, enabling the formation of complex molecules. For example, the concise synthesis of 3,4-dihydro-1,4-benzoxazines via three-component reactions showcases its role in facilitating efficient and divergent synthetic routes Liu & Chen, 2018.
Future Directions
Properties
IUPAC Name |
2,6-dimethyl-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c1-5-3-7-8(4-9(5)17(11,14)15)16-6(2)10(13)12-7/h3-4,6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZPLYBSZLNVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C(=C2)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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